4-(5-Fluoropyridin-2-yl)morpholine
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Overview
Description
4-(5-Fluoropyridin-2-yl)morpholine is a heterocyclic organic compound that belongs to the class of morpholine derivatives. It features a pyridine ring substituted with a fluorine atom at the 5-position and a morpholine ring attached to the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoropyridin-2-yl)morpholine typically involves the reaction of 5-fluoro-2-chloropyridine with morpholine under specific conditions. One common method is the nucleophilic substitution reaction, where morpholine acts as a nucleophile and displaces the chlorine atom on the pyridine ring. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoropyridin-2-yl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: As mentioned, it can be synthesized via nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: It can undergo further substitution reactions on the pyridine ring, where the fluorine atom or other substituents can be replaced.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield this compound, while oxidation or reduction reactions may produce various oxidized or reduced derivatives .
Scientific Research Applications
4-(5-Fluoropyridin-2-yl)morpholine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Fluoropyridin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The morpholine ring can also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromopyridin-2-yl)morpholine
- 4-(5-Chloropyridin-2-yl)morpholine
- 4-(5-Methylpyridin-2-yl)morpholine
Uniqueness
4-(5-Fluoropyridin-2-yl)morpholine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can significantly influence the compound’s reactivity, stability, and interaction with biological targets compared to other halogenated or methylated derivatives .
Properties
IUPAC Name |
4-(5-fluoropyridin-2-yl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBKOFJFVMVGBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693201 |
Source
|
Record name | 4-(5-Fluoropyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1287217-51-9 |
Source
|
Record name | 4-(5-Fluoropyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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